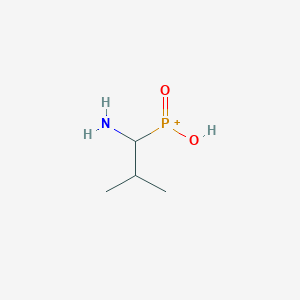

1-Amino-2-methylpropylphosphinic acid

Description

BenchChem offers high-quality 1-Amino-2-methylpropylphosphinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-2-methylpropylphosphinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H11NO2P+ |

|---|---|

Molecular Weight |

136.11 g/mol |

IUPAC Name |

(1-amino-2-methylpropyl)-hydroxy-oxophosphanium |

InChI |

InChI=1S/C4H10NO2P/c1-3(2)4(5)8(6)7/h3-4H,5H2,1-2H3/p+1 |

InChI Key |

MGBXWVDRWFILKG-UHFFFAOYSA-O |

Canonical SMILES |

CC(C)C(N)[P+](=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Biological Activity of Valine Phosphinic Acid Analogues in Metalloprotease Inhibition

This guide serves as a technical blueprint for the application of valine-derived phosphinic acid analogues in metalloprotease inhibition. It is designed for immediate application in drug discovery workflows, prioritizing mechanistic clarity, reproducible protocols, and authoritative data.

Technical Whitepaper | Version 1.0

Executive Summary: The Transition State Advantage

Metalloproteases (MMPs, Aminopeptidases) drive critical pathologies, from tumor metastasis to hypertension. The challenge in targeting these enzymes lies not in binding affinity, but in selectivity and catalytic inertness .

Valine phosphinic acid analogues represent a "privileged scaffold" in medicinal chemistry. Unlike standard chelators (e.g., hydroxamates) that often suffer from poor selectivity and metabolic instability, phosphinic peptides act as Transition State Analogues (TSAs) . They do not merely block the active site; they mimic the high-energy tetrahedral intermediate of peptide bond hydrolysis.[1]

Key Technical Insight: The phosphinic group (

Mechanistic Architecture: The Zinc Trap

The biological activity of these analogues is governed by their ability to coordinate the catalytic Zinc ion (

Structural Logic

-

Zinc Coordination: The phosphinic oxygen atoms coordinate the active site

in a bidentate or monodentate manner, displacing the catalytic water molecule. -

Hydrogen Bonding: The P-O group accepts a hydrogen bond from the catalytic glutamate (e.g., Glu143 in thermolysin-like proteases), further stabilizing the complex.

-

Side Chain Recognition:

-

P1 Position (Valine): In Valine analogues, the isopropyl side chain occupies the S1 hydrophobic pocket.

-

P1' Position: The "prime" side residues provide critical selectivity filters (e.g., distinguishing MMP-2 from MMP-9).

-

Mechanism of Action Diagram

The following diagram illustrates the "Zinc Trap" mechanism, contrasting the substrate ground state with the inhibitor-bound state.

Caption: Schematic of the transition state mimicry mechanism. The phosphinic analogue intercepts the enzyme by structurally mimicking the transient catalytic intermediate.[1][2][3][4]

Structural Classes & Biological Activity[2][5]

Valine phosphinic analogues are typically deployed in two configurations:

-

Valine at P1: Targeting aminopeptidases (e.g., APN) that cleave N-terminal neutral residues.

-

Valine at P1': Targeting endopeptidases (e.g., MMPs) where Valine is the residue C-terminal to the scissile bond (e.g., Collagen cleavage sites).

Comparative Activity Data (Selected Analogues)

The following table summarizes the inhibitory potency (

| Compound Structure | Target Enzyme | Position of Valine | Potency ( | Selectivity Profile |

| Gly- | MMP-2 (Gelatinase A) | P1' | >100x vs MMP-1 | |

| Gly- | MMP-9 (Gelatinase B) | P1' | High selectivity | |

| Val- | Aminopeptidase N (APN) | P1 | Moderate vs LAP | |

| hPhe-P[CH | Aminopeptidase N | P1' | High Potency |

Note:

Structure-Activity Relationship (SAR) Insights

-

Stereochemistry is Critical: For MMP inhibition, the

-configuration at the P1' side chain (Valine) is often preferred to match the natural -

P1' Selectivity: In MMP-13 inhibitors, extending the P1' Valine side chain to larger aromatic groups often increases potency, but Valine remains optimal for MMP-2/9 selectivity due to the specific size constraints of their S1' pockets.

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed with built-in validation steps.

Protocol: Enzymatic Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol determines the

Reagents:

-

Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl

, 150 mM NaCl, 0.05% Brij-35 (detergent prevents aggregation). -

Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH

(Fluorogenic MMP substrate). -

Enzyme: Recombinant human MMP-2 (activated).

Workflow:

-

Enzyme Activation: Incubate pro-MMP-2 with APMA (1 mM) for 1 hr at 37°C.

-

Inhibitor Dilution: Prepare 10-point serial dilution of the Valine phosphinic analogue in DMSO (Final DMSO < 1%).

-

Pre-Incubation (Critical Step): Incubate Enzyme + Inhibitor for 30 minutes at 25°C. Why? Phosphinic inhibitors are often "slow-binding." Immediate substrate addition can lead to underestimation of potency.

-

Reaction Initiation: Add Substrate (

final). -

Kinetic Read: Monitor fluorescence (

) every 30 seconds for 20 minutes. -

Validation:

-

Z' Factor: Must be > 0.5 for the plate.

-

Control: Include Timestatin or GM6001 as a positive control.

-

Assay Validation Workflow Diagram

Caption: Step-by-step workflow for the FRET-based enzymatic inhibition assay, highlighting the critical pre-incubation step for slow-binding inhibitors.

Synthesis Strategy (Brief)

The construction of the Valine phosphinic scaffold typically involves a Michael-type addition .

-

Phosphonylation: Reaction of hypophosphorous acid with an imine (derived from Valine aldehyde) or direct addition of a phosphinic synthon to a Valine-acrylate acceptor.

-

Peptide Coupling: The resulting phosphinic acid is coupled to the P1' fragment using mild activation (e.g., EDC/HOBt) to avoid racemization.

-

Deprotection: Final removal of ester protecting groups (e.g., using TMSBr) to reveal the active phosphinic acid moiety.

Future Perspectives & Therapeutic Potential

-

Selectivity: The next generation of Valine phosphinic analogues utilizes "side-chain anchoring" into the S1' and S2' pockets to distinguish between closely related MMPs (e.g., sparing MMP-1 to avoid musculoskeletal side effects).

-

Delivery: Phosphinic acids are polar. Prodrug strategies (e.g., pivaloyloxymethyl esters) are essential for oral bioavailability.

-

Therapeutic Areas:

-

Oncology: Inhibition of MMP-2/9 to block angiogenesis.

-

Infectious Disease: Targeting Plasmodium falciparum aminopeptidases (PfA-M1) using Valine-based analogues.

-

References

-

Reiter, L. A., et al. (1999).[5] "Inhibition of MMP-1 and MMP-13 with phosphinic acids that exploit binding in the S2 pocket."[5] Bioorganic & Medicinal Chemistry Letters. Link

-

Yiotakis, A., et al. (2004).[6] "Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors." Current Organic Chemistry. Link

-

Dive, V., et al. (2004).[4] "Phosphinic peptide inhibitors of matrix metalloproteinases."[5][6][7][8] Cellular and Molecular Life Sciences. Link

-

Georgiadis, D., & Dive, V. (2015). "Phosphinic peptides as potent inhibitors of zinc-metalloproteases."[3][4][6] Biochimie. Link

-

Much, A., et al. (2010). "Structure-guided, single-point modifications in the phosphinic dipeptide structure yield highly potent and selective inhibitors of neutral aminopeptidases." Journal of Medicinal Chemistry. Link

Sources

- 1. Phosphinotripeptidic Inhibitors of Leucylaminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of MMP-1 and MMP-13 with phosphinic acids that exploit binding in the S2 pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phosphinic peptide inhibitors of macrophage metalloelastase (MMP-12). Selectivity and mechanism of binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

History and development of phosphinic amino acid isosteres in drug design

The following technical guide details the development, mechanism, and synthetic utility of phosphinic amino acid isosteres.

Executive Summary

Phosphinic amino acid isosteres represent a specialized class of transition state analogues (TSAs) where the planar peptide bond (-CO-NH-) is replaced by a tetrahedral phosphinic acid moiety (-PO(OH)-CH₂-).[1] Unlike their phosphonamidate counterparts (which contain a labile P-N bond), phosphinic methylenes are chemically stable, allowing them to serve as robust probes for zinc-metalloproteases (MMPs, ACE, aminopeptidases).[1]

This guide explores the structural rationale behind their high affinity, the evolution of synthetic methodologies from Michaelis-Arbuzov origins to modern stereoselective Michael additions, and the critical physicochemical challenges—specifically permeability—that dictate their success in clinical applications like Fosinopril.

The Mechanistic Foundation: Transition State Mimicry

The potency of phosphinic isosteres stems from their ability to mimic the high-energy intermediate of peptide hydrolysis.[2]

The Tetrahedral Geometry

During proteolysis, a water molecule attacks the scissile amide carbonyl, forming a tetrahedral gem-diolate intermediate. The enzyme stabilizes this high-energy state to lower the activation energy ($ \Delta G^\ddagger $).[1]

-

The Mimic: The phosphinic group is stable and inherently tetrahedral.[1][2][3]

-

The Interaction: The phosphinyl oxygen atoms coordinate the catalytic Zinc ion (

) in metalloproteases, displacing the water molecule but maintaining the geometry the enzyme is evolved to bind most tightly.[1]

Mechanism of Action Diagram

The following diagram contrasts the natural substrate hydrolysis with the phosphinic inhibitor binding mode.

Figure 1: Comparative binding mechanism showing how phosphinic isosteres mimic the transition state geometry to chelate the catalytic Zinc ion.[1][2]

Synthetic Evolution and Protocols

Early synthesis relied on harsh conditions (Michaelis-Arbuzov reaction) often incompatible with complex amino acid side chains.[1] Modern medicinal chemistry favors the "Pudovik" or "Michael-Addition" strategies, which allow for the convergent assembly of the pseudo-dipeptide backbone.

Core Synthetic Strategy: The Michael Addition

The most robust method for creating the

Experimental Protocol: Synthesis of Phosphinic Pseudo-Dipeptide

Objective: Synthesis of a generic phosphinic isostere (e.g., Phe-

Reagents:

- -Amino-H-phosphinic acid analogue (e.g., 1-amino-2-phenylethylphosphinic acid).[1]

-

Acrylic ester (e.g., Methyl-2-acetamidoacrylate or simple acrylate).[1]

-

Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS).[1]

-

Solvent: Dry Dichloromethane (DCM) or Acetonitrile.[1]

Step-by-Step Methodology:

-

Silylation (Activation):

-

Suspend the

-amino-H-phosphinic acid (1.0 equiv) in dry DCM under Argon.[1] -

Add BSA (3.0–4.0 equiv) dropwise.

-

Causality: The H-phosphinic acid is zwitterionic and insoluble.[1] Silylation protects the amine and the phosphinic acid, solubilizing the intermediate and increasing the nucleophilicity of the Phosphorus atom (trivalent tautomer).

-

Reflux for 1–2 hours until the solution is clear.

-

-

Michael Addition:

-

Cool the reaction mixture to 0°C.

-

Add the acrylate component (1.1 equiv) dropwise.

-

Allow to warm to room temperature and stir for 12–24 hours.

-

Note: For sterically hindered systems, mild heating (40°C) may be required.[1]

-

-

Work-up (Desilylation):

-

Purification:

-

The product is often an acidic zwitterion.[1] Purify using Ion-Exchange Chromatography (Dowex H+ form) or Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

-

Synthetic Workflow Diagram

Figure 2: The "Michael Addition" route, the preferred method for constructing the P-C bond in phosphinic peptide isosteres.[1]

Therapeutic Applications & Case Studies

Hypertension: Fosinopril (The Prodrug Success)

Fosinopril is the only phosphinic acid ACE inhibitor to reach the market.[1]

-

Challenge: The phosphinic group is highly polar and charged at physiological pH, leading to poor oral bioavailability (<1%).[1]

-

Solution: A double-prodrug strategy. The phosphinic acid is masked with a (acyloxy)alkyl group.[1]

-

Pharmacokinetics: Unlike other ACE inhibitors (mostly renal clearance), Fosinoprilat has a balanced elimination (50% renal, 50% hepatic).[1] This makes it safer for patients with compromised kidney function [1].[1]

Agrochemicals: Glufosinate (Phosphinothricin)[1][4]

-

Mechanism: Glufosinate is a structural analogue of glutamate. It is phosphorylated by GS to form a stable transition state mimic (phosphinothricin phosphate) that occupies the active site irreversibly, causing lethal ammonia accumulation in plants [2].[1]

Matrix Metalloproteinases (MMPs)

Phosphinic peptides were extensively explored as MMP inhibitors for cancer and arthritis.[1] While they showed femtomolar potency in vitro (e.g., RXP03 series), they failed in clinical trials largely due to "Musculoskeletal Syndrome" caused by broad-spectrum inhibition (lack of selectivity between MMP isoforms) and poor metabolic stability of the peptide backbone [3].

Data Summary: Comparative Bioisosteres

| Feature | Carboxylic Acid (Peptide) | Phosphonic Acid (-PO₃H₂) | Phosphinic Acid (-PO(OH)-) |

| Geometry | Planar ( | Tetrahedral ( | Tetrahedral ( |

| Transition State Mimicry | Substrate (Ground State) | Poor (Steric bulk of 3rd oxygen) | Excellent (True TS mimic) |

| Zinc Coordination | Monodentate | Tridentate/Bidentate | Bidentate |

| Hydrolytic Stability | Labile (Peptidase susceptible) | Stable | Stable |

| pKa | ~3-4 | ~2 and ~7 | ~1.5 - 2.5 (Acidic) |

References

-

Fosinopril: Pharmacokinetics and Clinical Use. Source: DrugBank Online / FDA Label.[1] URL:[Link][1]

-

Glufosinate (Phosphinothricin) Mechanism of Action. Source: Toxin and Toxin Target Database (T3DB).[1] URL:[Link][1]

-

Dive, V., et al. (2004).[1] Phosphinic peptides as zinc metalloprotease inhibitors. Source: Current Pharmaceutical Design.[1] URL:[Link][1]

-

Bartlett, P. A., & Marlowe, C. K. (1983).[1][7] Phosphonamidates as transition-state analogue inhibitors of thermolysin. Source: Biochemistry.[1][7][8][9] URL:[Link][1]

-

Yiotakis, A., et al. (2004).[1] Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation. Source: Current Organic Chemistry.[1] URL:[Link][1]

Sources

- 1. Fosinopril - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Glufosinate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. sbcpd.org [sbcpd.org]

- 7. Phosphonamidates as transition-state analogue inhibitors of thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Phosphorus-Containing Transition State Analogs - Paul Bartlett [grantome.com]

1-Amino-2-methylpropylphosphinic acid as a zinc-binding group in enzymes

Technical Guide: 1-Amino-2-methylpropylphosphinic Acid ( ) as a Zinc-Binding Group

Executive Summary & Mechanistic Rationale

1-Amino-2-methylpropylphosphinic acid (referred to herein as

In the context of zinc-metalloproteases (MMPs, Aminopeptidases),

The Transition State Analogue (TSA) Concept

Metalloproteases catalyze hydrolysis via a high-energy tetrahedral intermediate formed when a water molecule attacks the scissile amide bond.[1]

-

Substrate: Planar carbonyl (

). -

Intermediate: Tetrahedral gem-diolate (

). -

Inhibitor: Stable tetrahedral phosphinate (

By mimicking this high-energy state,

Structural Biology: Binding Mode Analysis

Unlike hydroxamic acids which typically chelate zinc in a bidentate fashion, phosphinic acids often adopt a monodentate or pseudo-bidentate coordination geometry. This distinction is critical for reducing off-target toxicity.

Interaction Map (Graphviz)

The following diagram illustrates the coordination chemistry within the active site of a generic metalloprotease (e.g., MMP-9 or APN), based on crystallographic data (PDB: 2OVZ, 4FYT).

Caption: Figure 1. Interaction map of Val-P binding to a Zinc Metalloprotease. Note the monodentate Zinc coordination and the stabilizing hydrogen bond to the catalytic Glutamate, mimicking the transition state.

Synthetic Methodology

The synthesis of 1-amino-2-methylpropylphosphinic acid presents a challenge: the P-C bond formation must occur without oxidizing the P-H bond required for the phosphinic acid functionality. The most robust method for industrial and research applications is the Phospha-Mannich (Kabachnik-Fields variant) reaction.

Synthetic Pathway (Graphviz)

Caption: Figure 2. Three-component Phospha-Mannich synthesis route for Val-P.

Detailed Experimental Protocol

Objective: Synthesis of 1-amino-2-methylpropylphosphinic acid (

Reagents:

-

Isovaleraldehyde (1.1 eq)

-

Aminodiphenylmethane (1.0 eq) (Protection group)

-

Hypophosphorous acid (50% aq. solution, 1.2 eq)

-

Ethanol (Solvent)

-

6N HCl (Deprotection)

-

Propylene oxide (Workup)

Step-by-Step Workflow:

-

Condensation (Phospha-Mannich):

-

In a round-bottom flask equipped with a reflux condenser, dissolve Aminodiphenylmethane (1.83 g, 10 mmol) in Ethanol (20 mL).

-

Add Isovaleraldehyde (1.2 mL, 11 mmol) dropwise while stirring.

-

Add Hypophosphorous acid (50% wt in water, 1.3 mL, 12 mmol) slowly. Caution: Exothermic.

-

Reflux the mixture for 3–5 hours. Monitor by TLC (or ³¹P NMR, looking for a shift from ~10 ppm to ~35 ppm).

-

Evaporation: Remove solvent under reduced pressure to obtain the oily N-protected intermediate.

-

-

Deprotection:

-

Dissolve the residue in 6N HCl (30 mL).

-

Reflux for 6–12 hours. This cleaves the diphenylmethyl group.

-

Cool to room temperature. Extract the solution with diethyl ether (

mL) to remove the cleaved organic byproducts (diphenylmethane derivatives). The product remains in the aqueous phase.

-

-

Isolation & Purification:

-

Evaporate the aqueous phase to dryness.

-

Redissolve the residue in minimum absolute ethanol.

-

Precipitation: Add Propylene oxide carefully until the product precipitates (this acts as an acid scavenger to crystallize the zwitterion).

-

Filter the white solid, wash with cold ethanol/ether.

-

-

Characterization (Expected Data):

-

³¹P NMR (

): -

¹H NMR: Characteristic isopropyl methyl doublets at

0.9–1.0 ppm.

-

Performance Data: vs. Other ZBGs

The following table synthesizes data comparing Phosphinic peptides to Hydroxamic acids in Matrix Metalloproteinase (MMP) inhibition.

| Feature | Hydroxamic Acid (CONHOH) | Phosphinic Acid ( | Implication |

| Binding Mode | Bidentate (Chelation) | Monodentate (Coordination) | Hydroxamates bind tighter but less selectively.[2] |

| Zn Binding Affinity | Very High ( | Moderate ( | |

| Selectivity | Low (Panspecific) | High (Sequence Driven) | |

| Metabolic Stability | Low (Glucuronidation, Hydrolysis) | High (C-P bond is stable) | |

| Toxicity | High (Musculoskeletal syndrome) | Low |

Case Study: Inhibition of Aminopeptidase N (APN)

In studies targeting APN (CD13), phosphinic dipeptides containing

References

-

Bartlett, P. A., & Marlowe, C. K. (1983). Phosphonamidates as transition-state analogue inhibitors of thermolysin. Biochemistry, 22(20), 4618–4624. Link

-

Dive, V., et al. (2004). Phosphinic peptides: Synthetic approaches and biochemical evaluation as Zn-metalloprotease inhibitors. Current Organic Chemistry, 8(12), 1135-1158. Link

-

Tochowicz, A., et al. (2007). Crystal structures of MMP-9 complexes with five inhibitors: contribution of the flexible Arg424 side-chain to selectivity.[3] Journal of Molecular Biology, 371(4), 989–1006. (PDB ID: 2OVZ). Link

-

Mucha, A., et al. (2010). Structure-based design of selective phosphinic inhibitors of aminopeptidase N. Journal of Medicinal Chemistry, 53(24), 8612-8626. Link

-

Chen, L., et al. (2012). Structural basis for multifunctional roles of mammalian aminopeptidase N. Proceedings of the National Academy of Sciences, 109(44), 17966-17971. (PDB ID: 4FYT).[4] Link

Methodological & Application

Application Note: Solid-Phase Synthesis of Phosphinic Peptides Using 1-Amino-2-methylpropylphosphinic Acid

This Application Note and Protocol guide details the integration of 1-Amino-2-methylpropylphosphinic acid (Amppa) into solid-phase peptide synthesis (SPPS).

Introduction & Strategic Context

1-Amino-2-methylpropylphosphinic acid (Amppa) is the phosphinic acid analogue of Valine . It is a critical synthon used to construct phosphinic pseudopeptides —potent transition-state analogue inhibitors of metalloproteases (e.g., aminopeptidases, matrix metalloproteinases).[1]

In these inhibitors, the scissile peptide bond (

The Core Challenge: Amppa cannot be coupled directly into a peptide chain using standard amide bond formation because it lacks a carboxylic acid. Instead, it must be converted into a Phosphinic Dipeptide Isostere Building Block prior to SPPS. This building block contains:

-

N-terminus: Fmoc-protected amine (from Amppa).

-

Core: The phosphinic linkage (

). -

C-terminus: A carboxylic acid (derived from an acrylate partner).

This guide covers the entire workflow: from the strategic protection of the phosphinic moiety to the specific SPPS protocols required to incorporate this bulky, sensitive unit.

Critical Materials & Reagents

| Component | Specification | Purpose |

| Active Synthon | 1-Amino-2-methylpropylphosphinic acid (Amppa) | Precursor for the Valine-analogue "P1" site. |

| P-Protecting Group | Adamantyl (Ad) or Benzhydryl (Dpm) | Protects the P-OH during activation; cleaved by TFA. |

| Coupling Reagents | HATU / HOAt or DIC / Oxyma | High-efficiency activation is required for the bulky phosphinic block. |

| Resin | Wang or Rink Amide (Low Loading: 0.3–0.5 mmol/g) | Low loading reduces aggregation of hydrophobic phosphinic chains. |

| Cleavage Cocktail | TFA / TIPS / | Ensures removal of the Adamantyl/Benzhydryl ester. |

Phase 1: Synthesis of the Fmoc-Phosphinic Dipeptide Block

Note: This phase is performed in solution to generate the building block used in SPPS.

Mechanism: The P-C bond is formed via a Michael-type addition of the trivalent silyl-phosphonite (generated from Amppa) to an acrylate ester (representing the P1' residue).

Workflow:

-

Silylation: React Amppa with hexamethyldisilazane (HMDS) to generate the reactive bis(trimethylsilyl)phosphonite.

-

Michael Addition: Add the appropriate Acrylate (e.g., Benzyl 2-isobutylacrylate for a Leucine mimic) to the silylated Amppa.

-

Result: A P-C bond is formed, creating the pseudodipeptide backbone.

-

-

Protection:

-

N-terminus: Protect with Fmoc-OSu.

-

Phosphinic Acid: Esterify with 1-Adamantanol (Ad-OH) via silver oxide (

) or DCC coupling to form the Fmoc-Val

-

DOT Diagram: Building Block Synthesis

Figure 1: Synthetic pathway transforming Amppa into a SPPS-compatible building block.

Phase 2: SPPS Protocol for Phosphinic Peptide Incorporation

This protocol assumes the use of the pre-formed Fmoc-Val

Step 1: Resin Preparation [2][3]

-

Selection: Use 2-Chlorotrityl Chloride resin (for C-terminal acids) or Rink Amide resin (for amides).

-

Swelling: Swell resin in DCM (3 x 15 min) followed by DMF (3 x 15 min).

-

Initial Loading (if using 2-CTC): Load the first amino acid (C-terminus) using standard DIPEA coupling. Cap unreacted sites with MeOH/DIPEA.[3]

Step 2: Standard Elongation (Up to the Phosphinic Block)

Perform standard Fmoc cycles for residues C-terminal to the phosphinic block:

-

Deprotection: 20% Piperidine in DMF (2 x 10 min).

-

Washing: DMF (5x), DCM (3x), DMF (5x).

-

Coupling: 3 eq. Fmoc-AA-OH, 3 eq. HATU, 6 eq. DIPEA in DMF for 45 min.

Step 3: Coupling the Phosphinic Dipeptide Block

This is the critical step. The bulky Adamantyl group and the secondary amine of the phosphinic block require optimized conditions.

-

Deprotection of Resin-Bound Peptide: Remove Fmoc from the previous AA as usual.

-

Activation:

-

Dissolve 2.0 eq. of the Fmoc-Phosphinic Block in minimal DMF.

-

Add 2.0 eq. HATU (or HOAt/DIC for reduced racemization risk).

-

Add 4.0 eq. DIPEA .

-

Note: Pre-activation should be limited to 30 seconds to prevent epimerization.

-

-

Coupling Reaction:

-

Transfer activated solution to the resin.

-

Time: Allow to react for 2 to 4 hours (or overnight) with gentle agitation.

-

Monitoring: The Kaiser test may be inconclusive due to steric bulk. A micro-cleavage and LC-MS check is recommended to confirm coupling.

-

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences.

Step 4: Elongation from the Phosphinic N-Terminus

The N-terminus of the phosphinic block is a standard Fmoc-amine (derived from Amppa).

-

Deprotection: 20% Piperidine in DMF. Note: The P-C bond is stable to base.

-

Next Coupling: Couple the next Fmoc-AA-OH using HATU/HOAt .

-

Optimization: Use HOAt as an additive; the N-terminal amine of the phosphinic block can be sterically hindered, making the next coupling difficult. Double coupling is advised.

-

Phase 3: Cleavage and Global Deprotection

The Adamantyl (Ad) group on the phosphorus is acid-labile but requires high acid concentration to cleave quantitatively.

Reagent Cocktail:

-

Trifluoroacetic Acid (TFA): 95%

-

Triisopropylsilane (TIPS): 2.5% (Scavenger for the Adamantyl cation)

-

Water (

): 2.5%

Protocol:

-

Wash resin thoroughly with DCM to remove all traces of DMF (DMF can form complexes during cleavage).

-

Add the Cleavage Cocktail (10 mL per gram of resin).

-

Agitate for 3 to 4 hours at room temperature.

-

Note: Standard peptides take 1-2 hours; Adamantyl removal requires longer.

-

-

Precipitate the filtrate in cold Diethyl Ether.

-

Centrifuge, wash with ether (3x), and lyophilize.

DOT Diagram: SPPS Workflow

Figure 2: Step-by-step SPPS cycle for incorporating the phosphinic isostere.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Incomplete Coupling of Block | Steric hindrance of the bulky Ad-protected phosphorus. | Use HOAt (1-Hydroxy-7-azabenzotriazole) with HATU. Increase temperature to 40°C (carefully) or use microwave assistance (50°C, 10 min). |

| Incomplete Ad Removal | Insufficient acid strength or time. | Extend cleavage time to 4-5 hours. Ensure cocktail is fresh. |

| Oxidation of P-H | Not applicable here. | Amppa derivatives in this protocol are P(V) species (Phosphinic acids), which are oxidation-stable compared to H-phosphinates. |

| Low Solubility | Hydrophobic Adamantyl group aggregates. | Use "Magic Mixture" (DCM/DMF/NMP) during coupling steps to improve resin swelling. |

References

-

Yiotakis, A., et al. (2004).[1][4] "Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors." Current Organic Chemistry. Link

-

Buchardt, J., et al. (2000). "Solid Phase Synthesis of Phosphinic Peptides." Journal of Organic Chemistry. Describes the use of Adamantyl protection in SPPS. Link

-

Dive, V., et al. (1999). "Phosphinic peptide inhibitors as tools in the study of metalloendopeptidases." Cellular and Molecular Life Sciences. Link

-

Georgiadis, D., et al. (2012). "Synthesis and Modifications of Phosphinic Dipeptide Analogues." Molecules. Detailed review of building block synthesis. Link

Sources

Application Note & Protocols: Fmoc-Protection Strategies for 1-Amino-2-methylpropylphosphinic Acid

Introduction: The Unique Challenge of Protecting Phosphinic Acid Analogs of Amino Acids

1-Amino-2-methylpropylphosphinic acid, the phosphinic acid analog of valine, represents a critical building block in the design of peptidomimetics, particularly as inhibitors of metalloproteases. The incorporation of this and similar phosphinic acid-containing amino acids into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) necessitates the use of temporary protecting groups for the α-amino group, with the 9-fluorenylmethoxycarbonyl (Fmoc) group being a cornerstone of modern peptide chemistry.[1][2] However, the bifunctional nature of 1-Amino-2-methylpropylphosphinic acid, possessing both a nucleophilic amino group and a reactive phosphinic acid moiety, presents a significant challenge for selective N-terminal protection.

Standard Fmoc protection protocols for natural amino acids often employ basic conditions which can lead to undesired side reactions with the phosphinic acid group.[3] Furthermore, the phosphinic acid itself may interfere with subsequent coupling steps in SPPS. This necessitates a more sophisticated approach, often involving an orthogonal protection strategy where the phosphinic acid is temporarily masked with a protecting group that is stable to the conditions of Fmoc-protection and deprotection, as well as peptide coupling.[4][5][6]

This application note provides a detailed guide to potential strategies for the successful Fmoc-protection of 1-Amino-2-methylpropylphosphinic acid, drawing upon established methodologies for the synthesis of structurally related phosphinic pseudodipeptides.[7][8] We will explore the rationale for a multi-step approach, provide detailed experimental protocols, and discuss critical parameters for achieving high-yield and high-purity Fmoc-protected 1-Amino-2-methylpropylphosphinic acid suitable for SPPS.

Strategic Considerations for Fmoc-Protection

A direct one-step Fmoc-protection of 1-Amino-2-methylpropylphosphinic acid is likely to be problematic due to the reactivity of the phosphinic acid. Therefore, a more robust strategy involves the following key stages:

-

Synthesis of the α-Aminophosphinic Acid Backbone: The synthesis of the starting material, 1-Amino-2-methylpropylphosphinic acid, can be achieved through various methods, with the Kabachnik-Fields and Pudovik reactions being common approaches for the formation of the C-P bond in α-aminophosphonates and their derivatives.[2][9][10]

-

Orthogonal Protection of the Phosphinic Acid: To prevent interference during N-terminal protection and subsequent peptide synthesis, the phosphinic acid group should be protected. The choice of protecting group is critical and must be orthogonal to the Fmoc group, meaning it can be removed under conditions that do not affect the Fmoc group or other protecting groups on the peptide.

-

N-Terminal Fmoc Protection: Once the phosphinic acid is masked, the α-amino group can be selectively protected using standard Fmoc chemistry.

The following diagram illustrates the proposed strategic workflow:

Figure 1: Proposed workflow for the Fmoc-protection of 1-Amino-2-methylpropylphosphinic acid.

Experimental Protocols

The following protocols are based on methodologies developed for the synthesis of Fmoc-protected phosphinic pseudodipeptides and are adapted for 1-Amino-2-methylpropylphosphinic acid.

Protocol 1: Protection of the Phosphinic Acid Moiety

The choice of protecting group for the phosphinic acid is crucial. For the purpose of this protocol, we will describe a method for the introduction of a benzyl ester as the protecting group. This group is stable to the basic conditions of Fmoc protection and can be removed under hydrogenolysis conditions.

Materials:

-

1-Amino-2-methylpropylphosphinic acid

-

Benzyl alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Suspend 1-Amino-2-methylpropylphosphinic acid (1.0 eq) in anhydrous DCM.

-

Add benzyl alcohol (1.1 eq) and DMAP (0.1 eq) to the suspension.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

-

Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to afford the benzylated 1-Amino-2-methylpropylphosphinic acid.

Protocol 2: N-Terminal Fmoc Protection

With the phosphinic acid group protected, the N-terminal amino group can be safely derivatized with the Fmoc group.

Materials:

-

Benzylated 1-Amino-2-methylpropylphosphinic acid (from Protocol 1)

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

-

Sodium bicarbonate

-

1,4-Dioxane

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the benzylated 1-Amino-2-methylpropylphosphinic acid (1.0 eq) in a mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude Fmoc-protected, benzylated 1-Amino-2-methylpropylphosphinic acid.

-

The product can be further purified by crystallization or silica gel chromatography if necessary.

The overall reaction scheme is depicted below:

Figure 2: Reaction scheme for the two-step Fmoc-protection of 1-Amino-2-methylpropylphosphinic acid.

Data Summary and Expected Outcomes

The following table summarizes the expected inputs and outputs for the described protocols. Yields are estimates based on related literature and may vary depending on reaction scale and optimization.

| Step | Starting Material | Key Reagents | Expected Product | Typical Yield (%) |

| Protocol 1 | 1-Amino-2-methylpropylphosphinic acid | DCC, DMAP, Benzyl Alcohol | Benzyl 1-amino-2-methylpropylphosphinate | 70-85% |

| Protocol 2 | Benzyl 1-amino-2-methylpropylphosphinate | Fmoc-OSu, NaHCO₃ | Fmoc-1-Amino-2-methylpropylphosphinic acid, benzyl ester | 85-95% |

Discussion and Critical Parameters

The successful Fmoc-protection of 1-Amino-2-methylpropylphosphinic acid hinges on the effective implementation of an orthogonal protection strategy. The choice of the phosphinic acid protecting group is paramount. While this note details a benzylation approach, other protecting groups such as silyl ethers or other ester derivatives could also be considered, provided they are stable to the basic conditions of Fmoc chemistry and can be selectively removed.[11]

Critical parameters to monitor include:

-

Purity of the starting 1-Amino-2-methylpropylphosphinic acid: Impurities can lead to side reactions and complicate purification.

-

Anhydrous conditions in Protocol 1: The use of DCC requires the exclusion of water to prevent the formation of dicyclohexylurea as a byproduct and to ensure efficient esterification.

-

Reaction monitoring: Careful monitoring by TLC is essential to determine the endpoint of each reaction and to minimize the formation of byproducts.

-

pH control during workup in Protocol 2: Precise acidification is necessary to ensure the precipitation and efficient extraction of the final product.

Conclusion

The Fmoc-protection of 1-Amino-2-methylpropylphosphinic acid is a non-trivial but achievable process that requires a strategic, multi-step approach. By first protecting the phosphinic acid moiety with an orthogonal protecting group such as a benzyl ester, the α-amino group can then be cleanly and efficiently protected using standard Fmoc chemistry. The detailed protocols provided in this application note offer a robust starting point for researchers and drug development professionals seeking to incorporate this valuable building block into their peptide synthesis workflows.

References

-

Bhowmick, M., et al. (2011). Efficient Synthesis of Fmoc-Protected Phosphinic Pseudodipeptides: Building Blocks for the Synthesis of Matrix Metalloproteinase Inhibitors. Protein & Peptide Letters, 18(9), 938-944. [Link]

-

Grembecka, J., et al. (2004). Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction. RSC Advances, 10(35), 21953-21964. [Link]

-

Ramage, R., et al. (1984). Phosphinamides: a new class of amino protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1357-1363. [Link]

-

Bhowmick, M., et al. (2011). Efficient synthesis of Fmoc-protected phosphinic pseudodipeptides: Building blocks for the synthesis of matrix metalloproteinase inhibitors. PubMed, [Link]

-

Saghyan, A., et al. (2020). General scheme of synthesis of Fmoc derivatives of the obtained α‐amino acids. ResearchGate, [Link]

-

Fiveable. (2023). Orthogonal Protection Definition. Fiveable, [Link]

-

Pharmaffiliates. (2023). Protecting Groups in Peptide Synthesis: A Detailed Guide. Pharmaffiliates, [Link]

-

Albericio, F., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 10259-10315. [Link]

-

Fridkin, M., et al. (2001). Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. Journal of Peptide Research, 57(4), 319-335. [Link]

-

Albericio, F., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 10259-10315. [Link]

-

Alajarín, M., et al. (2018). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. Molecules, 23(10), 2636. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec, [Link]

-

Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry, [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia, [Link]

-

Keglevich, G., et al. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(3), 963. [Link]

-

Bálint, E., et al. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE, [Link]

-

Keglevich, G. (2017). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. SciForum, [Link]

-

Novabiochem. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Novabiochem, [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine, [Link]

Sources

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Efficient Synthesis of Fmoc-Protected Phosphinic Pseudodipeptides: Building Blocks for the Synthesis of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient synthesis of Fmoc-protected phosphinic pseudodipeptides: Building blocks for the synthesis of matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. sciforum.net [sciforum.net]

- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

Application Note: Strategic Incorporation of Phosphinic Valine (Val-P) into Bioactive Pseudopeptides

This Application Note is structured to address the incorporation of Phosphinic Valine (Val-P) —a critical transition-state isostere used in the development of metalloprotease inhibitors—into bioactive pseudopeptide chains.

) IsosteresExecutive Summary & Strategic Rationale

In modern drug discovery, particularly for zinc-metalloprotease inhibitors (e.g., aminopeptidases, matrix metalloproteinases), the replacement of the scissile amide bond with a phosphinic acid moiety (

"Val-P" in this context refers to the 1-amino-2-methylpropylphosphinic acid unit. Unlike standard amino acids, Val-P cannot be coupled using standard carbodiimide chemistry due to the P-H bond's reactivity and the need to form a phosphorus-carbon (P-C) bond rather than a peptide bond.

This guide details the "P-Michael Addition Strategy," the most robust method for incorporating Val-P into pseudopeptide chains, enabling the synthesis of sequences such as

Critical Pre-Synthesis Considerations

The Chemical Challenge

Incorporating Val-P involves two distinct challenges compared to standard SPPS:

-

P-C Bond Formation: The bond connecting Val-P to the next residue (C-terminal side) is not an amide but a methylene bridge. This requires a Michael addition of the P-H moiety to an acrylate derivative.

-

Stereochemistry: The phosphorus atom becomes a chiral center upon oxidation/coupling. While the

-carbon of Valine is fixed (usually L), the phosphorus can exist as

Protection Strategy

-

N-terminus: Fmoc or Cbz protection is standard.[1]

-

Phosphinic Acid: The P-OH group must be protected during side-chain deprotection if harsh acids are used, but the Adamantyl (Ad) group is preferred for solution phase, while silyl protection (in situ) is used for the Michael addition step.

Protocol A: Synthesis of the Val-P Building Block

Objective: To synthesize the activated Fmoc-Val-phosphinic acid precursor ready for incorporation.

Reagents:

-

Isovaleraldehyde

-

Hypophosphorous acid (

)[1] -

Diphenylmethylamine (Dpm-NH2)

-

Fmoc-Cl

Workflow:

-

Condensation: React isovaleraldehyde with

and diphenylmethylamine in ethanol at reflux. This three-component condensation yields the bulky trityl-like protected aminophosphinic acid. -

N-Protection Exchange:

-

Cleave the Dpm group using concentrated HBr/AcOH.

-

Reprotect the free amine with Fmoc-Cl/dioxane under basic conditions (

).

-

-

Isolation: Crystallize the resulting Fmoc-Val-H (Fmoc-1-amino-2-methylpropylphosphinic acid) .

-

Quality Control:

P-NMR should show a doublet (due to P-H coupling) around 20-40 ppm.

-

Protocol B: Solid-Phase Incorporation (The P-Michael Strategy)

Objective: To incorporate Val-P into a peptide chain on resin, creating the

This protocol utilizes a "submonomer" approach where the Val-P is coupled to an acrylate (representing the C-terminal residue) directly on the solid support.

Reagents & Setup

-

Resin: Wang or Rink Amide resin (0.5 mmol/g loading).[1]

-

Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide).

-

Acrylate Component:

-substituted acrylate corresponding to the residue following Val (e.g., 2-benzylacrylate for a Phenylalanine mimic). -

Solvent: Anhydrous DCM/THF.[1]

Step-by-Step Methodology

Step 1: Resin Preparation & Acrylate Loading

-

Synthesize the C-terminal peptide segment (e.g.,

) using standard Fmoc SPPS.[1] -

Acrylation: Couple the relevant acrylic acid (e.g., 2-benzylacrylic acid) to the N-terminus using DCC/HOBt.

-

Note: This converts the N-terminus into an

-unsaturated amide acceptor.

-

Step 2: In-Situ Activation of Val-P

-

In a dry vial, dissolve Fmoc-Val-H (5 eq relative to resin).

-

Add BSA (Bis(trimethylsilyl)acetamide) (10 eq) in dry DCM.

-

Incubate under Argon for 30 mins.

Step 3: The P-Michael Addition

-

Transfer the activated silyl-phosphonite solution to the resin containing the acrylate.

-

Agitate gently at Room Temperature for 4–12 hours.

-

Quenching: Wash resin with DCM, then MeOH/DCM (1:1) to hydrolyze the silyl esters and regenerate the P(O)OH species.

-

Result: The Val-P is now covalently linked to the chain via a stable P-C bond.

-

Step 4: Chain Elongation

-

Perform standard Fmoc deprotection on the Val-P amine (20% Piperidine/DMF).

-

Continue coupling subsequent amino acids using HATU/DIEA.

-

Caution: The free P-OH is acidic. Use slightly more base (DIEA) during the next coupling to neutralize it, or protect it as an Adamantyl ester if performing long synthesis.

-

Visualization: The P-Michael Addition Workflow

Caption: Workflow for the solid-phase incorporation of Val-P via P-Michael addition to resin-bound acrylates.

Analytical Validation (QC)

Trustworthiness in pseudopeptide synthesis relies on verifying the P-C bond formation, as standard Mass Spec can sometimes be ambiguous regarding the P-oxidation state.

| Analytical Method | Expected Observation for Val-P Pseudopeptide |

| Singlet at 40–55 ppm. (The starting material Val-P-H is a doublet or broad signal upfield; the product Val-P-C is a singlet downfield).[1] | |

| HPLC | Broad peak or doublet peaks. (Due to the formation of diastereomers at the Phosphorus center). |

| ESI-MS | |

| Kaiser Test | Negative after Michael Addition (The Val-P nitrogen is Fmoc protected). |

Troubleshooting & Optimization

-

Problem: Low Yield on Michael Addition.

-

Cause: Incomplete silylation of Val-P or steric hindrance on the acrylate.

-

Solution: Increase BSA equivalents to 15x. Increase temperature to 40°C (carefully). Ensure strictly anhydrous conditions; moisture kills the silyl-phosphonite nucleophile immediately.

-

-

Problem: Epimerization of Valine.

-

Insight: The

-proton of Val-P is less acidic than in amino acids, but the silylation conditions are mild. Epimerization is rarely observed at the Val -

Protocol: If a single isomer is required for clinical candidates, separate the final peptide diastereomers via Preparative HPLC using a C18 column with a shallow gradient (e.g., 0.1% increase in ACN per minute).

-

References

-

Bartlett, P. A., et al. (1990).[2] Potent inhibition of pepsin and penicillopepsin by phosphorus-containing peptide analogues.[2] Journal of Organic Chemistry.[2][6] Link

-

Georgiadis, D., et al. (1999).[2] RXP 407, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme.[2] PNAS. Link[2]

-

Yiotakis, A., et al. (2004). Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors.[4] Current Organic Chemistry.[4] Link

-

Vasilakaki, S., et al. (2022). Practical Synthesis of Phosphinic Dipeptides by Tandem Esterification of Aminophosphinic and Acrylic Acids under Silylating Conditions.[7] Molecules.[1][2][4][8][6][7][9][10][11][12][13] Link

-

Campagne, J. M., et al. (1993). Solid phase synthesis of phosphinic peptides.[4][11][14] Tetrahedron Letters. Link

Sources

- 1. JPH06501961A - pseudopentapeptide with immunomodulatory activity - Google Patents [patents.google.com]

- 2. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. EP3405476A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Replacement of proline with valine does not remove an apparent proline isomerization-dependent folding event in CRABP I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of proline bioisosteres in potential HIV protease inhibitors: phenylalanine-2-thiophenoxy-3-pyrrolidinone: synthesis and anti-HIV evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Novel methodology for the solid-phase synthesis of phosphinic peptides [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Procedures for esterification of 1-Amino-2-methylpropylphosphinic acid side chains

Application Note: Esterification Protocols for 1-Amino-2-methylpropylphosphinic Acid (Val-P) Moieties

Abstract & Strategic Overview

This application note details the esterification of 1-Amino-2-methylpropylphosphinic acid (Valine-phosphinic acid analogue, Val-P). Unlike carboxylic acids, phosphinic acids (

Esterification of the phosphinic moiety is a critical step in prodrug development (improving oral bioavailability) and in the synthesis of phosphino-peptide transition-state inhibitors (e.g., for metalloproteases). This guide prioritizes two methodologies:

-

T3P®-Mediated Coupling: The modern "gold standard" for mild, high-yield esterification, particularly for bulky esters (e.g., Adamantyl, Phenol).

-

Pivaloyl Mixed Anhydride Method: A robust alternative for laboratory-scale synthesis of simple alkyl esters.

Pre-requisite: N-Terminal Protection

Critical Check: Never attempt direct esterification of the free amino-phosphinic acid. The zwitterionic nature and nucleophilic amine will lead to polymerization or P-N bond formation.

-

Requirement: The amino group must be protected with a carbamate (Cbz, Boc, or Fmoc).

-

Recommendation: Cbz (Benzyloxycarbonyl) is preferred for phosphinic acids as it withstands the mild acidic conditions often used in P-ester workups and prevents racemization at the

-carbon.

Method A: T3P®-Mediated Esterification (High Precision)

Rationale: Propylphosphonic anhydride (T3P®) acts as a cyclic anhydride coupling agent. It activates the P-OH bond without disturbing the P-H bond, avoiding the oxidation risks associated with acid chloride methods (e.g.,

Protocol Workflow

Reagents:

-

Substrate: N-Cbz-1-Amino-2-methylpropylphosphinic acid (1.0 equiv)

-

Alcohol: 1-Adamantanol, Phenol, or primary alcohol (1.1 – 1.5 equiv)

-

Coupling Agent: T3P® (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or DMF (dry)

Step-by-Step Procedure:

-

Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the N-protected phosphinic acid (1.0 equiv) and the target Alcohol (1.2 equiv) in dry EtOAc (

concentration). -

Base Addition: Cool the solution to

. Add DIPEA (3.0 equiv) dropwise. Stir for 10 minutes. -

Activation: Add T3P® solution (1.5 equiv) dropwise over 5 minutes.

-

Note: The solution may turn slightly yellow; this is normal.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Monitor by TLC or

NMR. The shift will move from

-

-

Workup (Critical for Purity):

-

Dilute with excess EtOAc.

-

Wash sequentially with:

-

Cold

(removes amine/base). -

Water.

-

Saturated

(removes unreacted acid/T3P byproducts). -

Brine.

-

-

Dry over

and concentrate in vacuo.

-

-

Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: Pivaloyl Mixed Anhydride (Scalable)

Rationale: For simple alkyl esters (Ethyl, Methyl, Benzyl), the mixed anhydride method using Pivaloyl Chloride (PivCl) is cost-effective. The bulky tert-butyl group of PivCl directs the nucleophilic attack of the alcohol to the phosphorus atom rather than the carbonyl, ensuring high regioselectivity.

Protocol Workflow

Reagents:

-

Substrate: N-Cbz-Val-P(O)OH (1.0 equiv)

-

Activator: Pivaloyl Chloride (1.1 equiv)[1]

-

Base: Triethylamine (TEA) (2.5 equiv)

-

Catalyst: DMAP (0.1 equiv)

-

Alcohol: Methanol, Ethanol, or Benzyl Alcohol (Excess or 2.0 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Anhydride Formation: Dissolve N-Cbz-Val-P(O)OH (1.0 equiv) and TEA (1.2 equiv) in dry DCM at

(ice/salt bath). -

Activation: Add Pivaloyl Chloride (1.1 equiv) dropwise. Stir at

for 30 minutes.-

Checkpoint: Formation of the mixed anhydride is rapid.

-

-

Esterification: Add the Alcohol (2.0 equiv) followed by DMAP (0.1 equiv) and the remaining TEA (1.3 equiv).

-

Reaction: Allow to warm to RT and stir for 4–12 hours.

-

Quench: Add water to hydrolyze any remaining mixed anhydride.

-

Workup: Wash the organic layer with

, then Sat. -

Analysis: Check

NMR. If P-P anhydride side products are observed (rare with PivCl), mild acidic hydrolysis may be required.

Visualization: Reaction Logic & Decision Tree

Caption: Decision matrix for selecting the optimal esterification pathway based on the steric demand of the target alcohol moiety.

Quantitative Comparison of Methods

| Feature | Method A: T3P® Coupling | Method B: PivCl Mixed Anhydride | Method C: Alkyl Chloroformate |

| Primary Use Case | Bulky, valuable alcohols (Adamantyl, Flavonoids) | Simple alkyl esters (Me, Et, Bn) | Small scale, rapid synthesis |

| P-H Bond Safety | Excellent (Non-oxidizing) | Good (Low risk) | Moderate (Risk of disproportionation) |

| Yield (Typical) | 85 – 98% | 70 – 85% | 50 – 70% |

| Purification | Simple extraction often sufficient | Chromatography usually required | Chromatography required |

| Cost | High (Reagent cost) | Low | Moderate |

| Byproducts | Water-soluble phosphate salts | Pivalic acid (removable by base wash) |

Troubleshooting & Quality Control

-

Issue: Oxidation to Phosphonic Acid (

)-

Cause: Presence of air/moisture during activation or use of harsh activating agents (

).[2] -

Solution: Degas all solvents with Argon. Switch to T3P method.

-

Detection:

NMR shows a singlet (phosphonate) instead of a doublet (phosphinate,

-

-

Issue: Racemization at

-Carbon-

Cause: Excessive base or high temperatures.

-

Solution: Keep reaction at

during base addition. Use DIPEA instead of TEA if racemization persists.

-

-

Analytical Standard:

-

NMR (Proton-Coupled): The product must show a characteristic doublet with a large coupling constant (

-

NMR (Proton-Coupled): The product must show a characteristic doublet with a large coupling constant (

References

-

Synthesis of Adamantyl H-Phosphinate Esters.European Journal of Organic Chemistry, 2022.

-

Symmetrical Phosphinic Acids: Synthesis and Esterification Optimiz

-

Source: [Link]

-

-

T3P®-assisted esterification and amidation of phosphinic acids.

-

Stereoselective Synthesis of

-Amino-C-phosphinic Acids and Derivatives. Molecules, 2016.[6] -

Resolution of aryl-H-phosphinates applied in the synthesis of P-stereogenic compounds.Organic Chemistry Frontiers, 2022.

-

Source: [Link]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Stereoselective Synthesis of α-Amino-C-phosphinic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles [mdpi.com]

- 7. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving coupling efficiency of phosphinic amino acids in peptide synthesis

Introduction: Navigating the Challenges of Phosphinic Peptide Synthesis

Phosphinic peptides, where a hydrolytically stable phosphinic acid moiety [-P(O)(OH)-CH₂-] replaces a scissile peptide bond, are powerful tools in drug discovery, particularly as transition-state analogue inhibitors for metalloproteases and aspartic proteases.[1][2][3][4] Their synthesis, however, presents unique challenges compared to standard solid-phase peptide synthesis (SPPS). The lower acidity and distinct steric and electronic properties of the phosphinic acid group compared to a carboxylic acid demand specialized strategies for efficient activation and coupling.

This guide provides researchers, chemists, and drug development professionals with a comprehensive troubleshooting resource and best-practice protocols to overcome common hurdles in phosphinic peptide synthesis, ensuring higher yields and product purity.

Part 1: Troubleshooting Guide for Phosphinic Acid Coupling

This section addresses the most common issues encountered during the coupling of phosphinic amino acid analogues.

Problem 1: Low or No Coupling Efficiency

You've completed a coupling step involving a phosphinic acid building block, but a qualitative test (e.g., Kaiser or TNBS) indicates a large amount of unreacted free amine on the resin, or LC-MS analysis of a test cleavage shows predominantly unreacted starting material.

Caption: Troubleshooting workflow for low phosphinic acid coupling efficiency.

The phosphorus center of a phosphinic acid is less electrophilic than the carbonyl carbon of a carboxylic acid. Standard coupling conditions, especially those relying on carbodiimide activators like DCC or DIC with HOBt, are often too slow or inefficient to generate a sufficiently reactive intermediate for quantitative coupling.[5][6][7]

► Recommended Solution: Switch to a more potent phosphonium or uronium/aminium salt-based coupling reagent. Reagents like PyBOP, HATU, HBTU, and COMU are highly effective as they form more reactive activated species.[8][9][10]

-

Mechanism Insight: Phosphonium salts like PyBOP react with the phosphinate anion to form a highly reactive (acyloxy)phosphonium intermediate. This intermediate is more susceptible to nucleophilic attack by the resin-bound amine compared to the O-acylisourea intermediate formed by carbodiimides.[9][11]

Phosphinic pseudodipeptide building blocks are often bulky. The tetrahedral geometry of the phosphorus center, combined with side chains on both the N- and C-terminal sides of the phosphinic moiety, can severely restrict access to the resin-bound amine.

► Recommended Solutions:

-

Extend Reaction Times: Allow the coupling reaction to proceed for a longer duration (e.g., 4 hours to overnight) compared to standard amino acid couplings (30-60 minutes).

-

Double Coupling: After the initial coupling reaction, filter and wash the resin, then repeat the coupling step with a fresh solution of activated phosphinic amino acid.

-

Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate coupling reactions for sterically hindered residues by increasing molecular motion and overcoming kinetic barriers.[12]

Phosphonium and uronium reagents require a tertiary amine base, like N,N-diisopropylethylamine (DIPEA), to deprotonate the incoming acid and neutralize acidic byproducts.[8] Using insufficient base can stall the reaction.

► Recommended Solution: Ensure the correct stoichiometry of base is used. For phosphonium/uronium salt couplings, a minimum of 2 equivalents of DIPEA relative to the phosphinic acid is required. For challenging couplings, using 3 to 4 equivalents can improve outcomes.

Problem 2: Side Reactions & Purity Issues

Your final product is obtained in a reasonable yield, but RP-HPLC and MS analysis reveal significant byproducts or modifications.

The P-OH group is itself a nucleophile and can participate in side reactions, such as reacting with other activated species or undergoing undesirable modifications during subsequent synthesis steps or final cleavage. While some couplings can proceed without protection, it is a significant risk.[3][13]

► Recommended Solution: Employ a protecting group on the phosphinic acid hydroxyl. The 1-adamantyl (Ad) group has been shown to be effective. It is stable to the Fmoc-deprotection conditions (piperidine) and can be removed during the final TFA cleavage.[3][14] Using a pre-formed, P-protected phosphinic dipeptide building block is the most reliable strategy for a clean and uncomplicated synthesis.[3][13][14]

Over-activation or the use of an inappropriate base can lead to epimerization at the α-carbon of the phosphinic amino acid.

► Recommended Solution:

-

Use Pre-activation: Instead of mixing all components together (one-pot), pre-activate the phosphinic acid with the coupling reagent and base for 15-30 minutes at 0°C before adding the mixture to the resin. This ensures the rapid formation of the active species and minimizes its exposure to the chiral center.

-

Choose the Right Base: Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid less hindered bases like triethylamine (TEA) which can be more problematic.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best for phosphinic acids?

There is no single "best" reagent, as the choice depends on the specific sequence, steric hindrance, and cost considerations. However, phosphonium and uronium salts are demonstrably superior to carbodiimides for this application.

| Reagent Family | Examples | Pros | Cons |

| Phosphonium Salts | PyBOP, PyAOP, BOP-Cl | High reactivity; Low racemization risk; Byproducts are generally non-carcinogenic (for PyBOP).[9] | Higher cost; BOP generates carcinogenic HMPA byproduct. |

| Uronium/Aminium Salts | HATU, HBTU, COMU | Extremely high reactivity, excellent for hindered couplings; Fast reaction times.[15] | Can cause guanidinylation of the N-terminal amine if used in large excess.[10] |

| Carbodiimides | DCC, DIC (+HOBt/Oxyma) | Low cost. | Generally low efficiency for phosphinic acids; Higher risk of side reactions and racemization.[5] |

Recommendation: Start with PyBOP or HATU . They offer a robust balance of high efficiency and safety for most phosphinic acid couplings.

Q2: How does phosphinic acid activation differ from carboxylic acid activation?

The fundamental principle of forming a reactive intermediate with a good leaving group is the same, but the nature of that intermediate differs.

Caption: Simplified comparison of activation mechanisms with PyBOP.

For a carboxylic acid, PyBOP facilitates the formation of a highly reactive OBt-active ester.[9] For a phosphinic acid, the reaction proceeds through a similarly reactive but structurally distinct acyloxyphosphonium intermediate, which is then attacked by the amine.[11]

Q3: Is it absolutely necessary to protect the phosphinic acid P-OH group?

While some successful couplings have been reported without protection, it is strongly recommended for multi-step syntheses.[3] An unprotected P-OH group can be acylated by the next incoming activated amino acid, leading to chain termination and difficult-to-remove byproducts. Protecting the phosphinic acid as an ester (e.g., adamantyl ester) simplifies the synthesis and purification significantly.[3][14]

Q4: Can I use silylating agents like HMDS or BSA for coupling on solid phase?

Silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS) are commonly used in solution-phase synthesis to activate phosphinic acids for Michael additions to form the pseudodipeptide backbone.[2][16] They work by converting the P-OH to a more nucleophilic P-OTMS group. However, this approach is generally not used for the direct coupling to a resin-bound amine in SPPS. For coupling a pre-formed phosphinic building block to an amine, the standard phosphonium/uronium activators are the method of choice.

Part 3: Recommended Experimental Protocol

This protocol outlines a robust method for coupling a P-protected phosphinic pseudodipeptide building block during Fmoc-based SPPS.

Protocol: Coupling of Fmoc-AA₁-ψ[P(O)(OAd)-CH₂]-AA₂-OH using HATU

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-AA₁-ψ[P(O)(OAd)-CH₂]-AA₂-OH (Phosphinic building block, 1.5 equiv.)

-

HATU (1.45 equiv.)

-

N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation:

-

Ensure complete Fmoc-deprotection of the N-terminal amine on the solid support (confirm with a positive Kaiser test).

-

Wash the resin thoroughly with DMF (5 x 1 min).

-

-

Pre-activation of the Phosphinic Acid:

-

In a separate vessel, dissolve the phosphinic building block (1.5 equiv.) and HATU (1.45 equiv.) in anhydrous DMF.

-

Add DIPEA (3.0 equiv.) to the solution.

-

Gently agitate the mixture at room temperature for 20 minutes. The solution may change color.

-

-

Coupling Reaction:

-

Add the pre-activated phosphinic acid solution to the prepared peptide-resin.

-

Agitate the mixture at room temperature for 2 hours.

-

-

Monitoring and Completion:

-

Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test (or other appropriate ninhydrin test).

-

If the test is negative (no free amine), the reaction is complete. Proceed to wash the resin with DMF (3x), DCM (3x), and DMF (3x) in preparation for the next synthesis step.

-

If the test is positive (blue beads), filter the resin, wash once with DMF, and perform a "double coupling" by repeating steps 2 and 3 with fresh reagents.

-

References

-

Montchamp, J.-L., & Dumond, Y. R. (2001). A Pd-catalyzed reaction between anilinium hypophosphite and various aromatic electrophiles enables a straightforward synthesis of monosubstituted phosphinic acids. Journal of the American Chemical Society, 123(3), 510-511. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Yiotakis, A., Georgiadis, D., Matziari, M., Makaritis, A., & Dive, V. (2004). Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors. Current Organic Chemistry, 8(12), 1135-1158. [Link]

-

Mucha, A., Talma, M., & Kafarski, P. (2012). Synthesis and Modifications of Phosphinic Dipeptide Analogues. Molecules, 17(11), 13694-13724. [Link]

-

Dragona, A. S., et al. (2022). Practical Synthesis of Phosphinic Dipeptides by Tandem Esterification of Aminophosphinic and Acrylic Acids under Silylating Conditions. Molecules, 27(4), 1184. [Link]

-

Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBroP® and PyCloP: New and efficient reagents for C- and N-methylated amino acid derivatives. Tetrahedron Letters, 31(2), 205-208. [Link]

-

Marshall, G. R., et al. (2007). Design, synthesis, and metal binding of novel Pseudo- oligopeptides containing two phosphinic acid groups. Biopolymers, 88(1), 72-84. [Link]

-

AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Peptides. [Link]

-

Creighton, C. J., & Gani, D. (1994). Synthesis of a Phosphinic Acid Transition State Analog Inhibitor of Dihydroorotase. Australian Journal of Chemistry, 47(5), 903-911. [Link]

-

Bio-Synthesis Inc. (2019). Microwave-Assisted Peptide Synthesis: A Faster Approach. Bio-Synthesis Inc.[Link]

Sources

- 1. kar.kent.ac.uk [kar.kent.ac.uk]

- 2. Synthesis and Modifications of Phosphinic Dipeptide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. people.uniurb.it [people.uniurb.it]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

Technical Support Center: Optimizing HPLC Purification for Phosphinic Peptides

Welcome to the technical support center for phosphinic peptide purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with the reversed-phase high-performance liquid chromatography (RP-HPLC) of these important molecules. As transition-state analogue inhibitors of metalloproteases, phosphinic peptides are characterized by their hydrolytically stable phosphinic acid moiety, which replaces a scissile peptide bond.[1] This structural feature, while key to their biological function, introduces specific chromatographic behaviors that require careful consideration during method development and purification.

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your separations with confidence.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the HPLC purification of phosphinic peptides in a direct question-and-answer format.

Q1: Why are the chromatographic peaks for my phosphinic peptide broad, showing significant tailing?

Peak tailing is one of the most frequent issues in the chromatography of phosphorus-containing peptides. It is often caused by multiple, undesirable interactions between the analyte and the stationary phase or system hardware.

Answer: There are three primary causes for this phenomenon:

-

Secondary Silanol Interactions: The phosphinic acid group (R-PO₂H-R') is acidic and will be deprotonated (anionic) at typical mobile phase pH values (pH > 2). This negative charge can interact strongly with residual, positively charged silanol groups on the surface of lower-purity silica-based stationary phases. This leads to mixed-mode retention mechanisms (ion-exchange and reversed-phase), resulting in broad, tailing peaks.

-

Solution: Use modern, high-purity silica columns that are fully end-capped. These columns have a minimal concentration of accessible silanol groups, which significantly reduces these unwanted secondary interactions.[2]

-

-

Metal Chelation: The phosphinate moiety is an effective metal chelator. Trace metal contaminants (iron, aluminum, etc.) present in the HPLC system (e.g., stainless steel frits, tubing, pump heads) or even on the stationary phase itself can form strong complexes with your peptide.[3][4] This interaction can cause severe peak tailing and, in some cases, complete loss of the analyte.[3]

-

Solution Protocol:

-

System Passivation: Before introducing your sample, passivate the HPLC system by flushing all lines with a solution of a strong chelating agent like EDTA (Ethylenediaminetetraacetic acid), followed by a thorough wash with HPLC-grade water and your mobile phase. This helps to remove accessible metal ions from the fluidic path.

-

Mobile Phase Additives: In challenging cases, the addition of a small amount of a chelating agent like EDTA to the mobile phase has been shown to dramatically improve peak shape and recovery for phosphopeptides, a principle that directly applies here.[3]

-

Inert Hardware: Consider using HPLC systems with bio-inert components (e.g., PEEK tubing and titanium pump heads) to minimize metal exposure. Waters MaxPeak Premier columns, for example, utilize hardware designed to reduce these interactions.[5]

-

-

-

Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the phosphinic acid group or other ionizable residues in your peptide, the molecule will exist as a mixture of ionized and non-ionized forms. This equilibrium during chromatography can lead to peak broadening and distortion.[6][7]

-

Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of the analyte.[8] For phosphinic acids, this typically means working at a low pH (e.g., pH 2-3) to ensure the group is fully protonated and behaves more predictably on the reversed-phase column.

-

Troubleshooting Workflow for Poor Peak Shape

The following diagram outlines a logical workflow for diagnosing and resolving issues with peak broadening and tailing.

Caption: A logical workflow for troubleshooting poor peak shape.

Q2: My phosphinic peptide has very low recovery after purification. Where is it going?

Answer: Low recovery is a serious issue often linked to the strong chelating properties of the phosphinic acid moiety.[3] The peptide can irreversibly adsorb to active metal sites within the HPLC column and fluid path. This problem is particularly pronounced for multiply phosphorylated peptides and is expected to be similar for peptides with a phosphinic acid group.[3]

-

Solutions:

-

System Passivation: As detailed above, flushing the system with a chelating agent is a critical first step.

-

Sample Loading: Before injecting your valuable sample, consider making several injections of a blank or a less critical sample containing a phosphonic or phosphinic compound to "prime" the column, saturating the active sites.

-

Column Choice: Use columns with bio-inert hardware designed to minimize analyte-surface interactions.[5]

-

Q3: My phosphinic peptide elutes very early, close to the void volume. How can I improve its retention?

Answer: Phosphinic peptides can be quite polar, especially if the rest of the peptide sequence is hydrophilic. Early elution indicates insufficient interaction with the C18 stationary phase.

-

Solutions:

-

Ensure Full Protonation: At a low pH (e.g., 2.0-2.5), the phosphinic acid group is protonated, making the molecule less polar and increasing its retention in reversed-phase mode.[7]

-